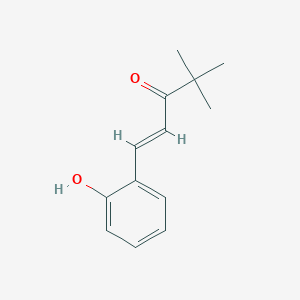

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one

Description

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-9,14H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILHBSJVUCZZMQ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=CC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of 2-hydroxyacetophenone with isobutyraldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone to the corresponding alcohol.

Substitution: The hydroxy group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Addition: The double bond in the enone can participate in addition reactions with nucleophiles such as amines or thiols, forming various adducts.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Hydroxychalcones are known for their antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have shown that (1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one exhibits significant radical scavenging activity, making it a candidate for the development of antioxidant therapies.

Anti-inflammatory Properties

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. A notable study demonstrated that it reduced inflammation in vitro by downregulating the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. A specific case study highlighted its effectiveness against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as aldol condensation and Michael addition. For instance, it has been employed in the synthesis of novel pyrazoline derivatives, which exhibit enhanced biological activities .

Catalytic Applications

Recent advancements have integrated this compound into catalytic systems for biomass conversion processes. By utilizing this compound as a catalyst, researchers have successfully converted low-value biomass into high-value chemicals, showcasing its versatility in sustainable chemistry .

Material Science

Nanocomposite Development

The incorporation of this compound into polymer matrices has been explored for developing nanocomposites with enhanced mechanical and thermal properties. These materials demonstrate improved resistance to degradation and are suitable for various industrial applications, including packaging and coatings .

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | 25 | |

| Anti-inflammatory | ELISA for cytokines | 15 | |

| Anticancer (Breast) | MTT Assay | 10 |

Table 2: Synthetic Applications

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | Pyrazoline Derivative | 80 | |

| Michael Addition | Complex Chalcone Derivative | 75 |

Case Studies

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being elucidated through flow cytometry analysis .

Case Study 2: Catalytic Synthesis from Biomass

A recent publication highlighted the use of this compound in catalytic reactions aimed at converting lignocellulosic biomass into valuable chemicals. The study reported a conversion efficiency exceeding 70%, demonstrating the compound's utility in green chemistry applications .

Mechanism of Action

The mechanism of action of (1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the enone moiety can participate in Michael addition reactions with nucleophilic amino acid residues in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the 4,4-dimethylpent-1-en-3-one core but differ in aromatic substituents, leading to distinct physicochemical and biological properties:

Table 1: Key Structural Analogs

Physicochemical Properties

- Melting Points: Benzodioxole derivative: 92°C . 3-Fluorophenyl derivative: 43–44°C . Hydroxymethylfuran derivative: Not explicitly reported, but likely lower due to polar substituents.

- Yields :

Structural and Electronic Effects

- Hydrogen Bonding: The 2-hydroxyphenyl group in the target compound may enhance solubility and target binding via –OH interactions, unlike non-polar substituents (e.g., chlorophenyl) .

- Aromatic System Diversity : Benzodioxole and furan rings introduce distinct π-electron environments, influencing electronic properties and bioactivity .

Biological Activity

(1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one, also known as a derivative of 2-hydroxyacetophenone, is an organic compound characterized by its unique structure featuring a hydroxyphenyl group and a dimethylpentene chain. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize diverse findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is C13H16O2. The synthesis typically involves an aldol condensation reaction between 2-hydroxyacetophenone and isobutyraldehyde under basic conditions, followed by dehydration to yield the enone structure .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with proteins, enhancing its interaction with enzymes and receptors.

- Michael Addition Reactions : The enone moiety may participate in Michael addition reactions with nucleophilic amino acid residues in proteins, modulating their activity .

These interactions can lead to significant alterations in cellular processes, including apoptosis and autophagy.

Antimicrobial Properties

Studies indicate that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

- Fungal Activity : Research also highlights its antifungal properties, although specific strains and mechanisms require further exploration .

Anticancer Effects

The compound has been investigated for its anticancer potential through various mechanisms:

- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the growth of several cancer cell lines, including breast cancer cells (e.g., T47-D) .

- Induction of Apoptosis : Mechanistic studies reveal that exposure to this compound can trigger apoptosis in cancer cells by activating caspase pathways and modulating key regulatory proteins involved in cell death .

- Autophagy Modulation : Evidence suggests that it may also induce autophagy, further contributing to its anticancer effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 μM .

- Anticancer Research : In a preclinical model using murine breast cancer cells, treatment with the compound resulted in a substantial decrease in tumor growth compared to control groups, supporting its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxyacetophenone | C8H8O3 | Precursor; moderate antimicrobial activity |

| 4,4-Dimethylpent-1-en-3-one | C11H18O | Limited biological activity; lacks hydroxy group |

| (1E)-1-(2-hydroxyphenyl)ethanone | C9H10O2 | Lower potency in anticancer assays |

The distinct combination of the hydroxyphenyl group and the dimethylpentene chain in this compound contributes to its enhanced biological activities compared to these analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1E)-1-(2-hydroxyphenyl)-4,4-dimethylpent-1-en-3-one, and what reaction conditions optimize yield?

- Methodological Answer : The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones. For this compound, reacting 2-hydroxyacetophenone derivatives with 4,4-dimethylpentan-3-one under alkaline conditions (e.g., NaOH/ethanol) typically yields the target product. Temperature control (50–60°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) are critical for maximizing yield (70–85%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of techniques is required:

- FT-IR : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (O–H, ~3200–3500 cm⁻¹) groups.

- NMR (¹H/¹³C) : Assigns proton environments (e.g., enone protons at δ 6.5–7.5 ppm) and carbon backbone.

- XRD : Resolves crystal packing and stereochemistry, with CCDC deposition (e.g., CCDC 1988019) providing structural validation .

- UV-Vis : Monitors π→π* transitions in the conjugated enone system (~300–350 nm) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodological Answer : Accelerated stability studies involve:

- Thermal analysis (TGA/DSC) : Determines decomposition temperatures.

- Photostability : Exposure to UV light (λ = 254 nm) over 48 hours, with HPLC monitoring degradation products (C18 column, methanol/water mobile phase) .

- pH-dependent stability : Incubation in buffers (pH 3–10) at 37°C, followed by LC-MS analysis to track hydrolytic byproducts .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier molecular orbitals (HOMO/LUMO) : Predicts electrophilic/nucleophilic sites.

- Electrostatic potential (ESP) maps : Visualizes charge distribution for hydrogen-bonding interactions.

- AIM theory : Validates intramolecular interactions (e.g., O–H···O) observed in XRD data .

Q. What experimental strategies resolve contradictions between spectral data and computational predictions?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT) require:

- Solvent effects : Simulate NMR shifts using the IEF-PCM model to account for solvation.

- Dynamic effects : Compare static DFT results with molecular dynamics (MD) simulations for conformational flexibility.

- Cross-validation : Use multiple spectroscopic techniques (e.g., IR + Raman) to confirm vibrational modes .

Q. How to design bioactivity studies while mitigating cytotoxicity and ensuring selectivity?

- Methodological Answer :

- In vitro assays : Use microbial strains (e.g., E. coli, S. aureus) for antimicrobial testing, with MIC/MBC values calculated via broth microdilution.

- Cytotoxicity screening : Employ mammalian cell lines (e.g., HEK-293) and MTT assays to establish selectivity indices (IC50/MIC ratios).

- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxyl/methoxy groups) to correlate electronic effects with bioactivity .

Q. What are the limitations in extrapolating lab-scale synthesis to reproducible batch production?

- Methodological Answer : Challenges include:

- Scale-up heterogeneity : Use flow chemistry for controlled mixing and temperature gradients.

- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: hexane/acetone) or centrifugal partitioning.

- Reagent compatibility : Replace hygroscopic bases (e.g., NaOH) with polymer-supported catalysts for easier recovery .

Data Presentation

Table 1 : Key Spectroscopic Data for this compound

Table 2 : Optimized Reaction Conditions for Claisen-Schmidt Condensation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 55°C | Maximizes enolization |

| Base | NaOH (10% in ethanol) | Prevents side reactions |

| Reaction Time | 6 hours | Completes conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.